molecular formula C16H18N6 B3003965 N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2198024-17-6

N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B3003965
CAS No.: 2198024-17-6
M. Wt: 294.362
InChI Key: RTCACXKOFCKOPL-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C16H18N6 and its molecular weight is 294.362. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine derivatives have shown potential in antiproliferative activity. Research indicates that derivatives of this compound inhibit the proliferation of endothelial and tumor cells. These derivatives were obtained by replacing benzamidine with a [1,2,4]triazolo[4,3-b]pyridazine-6-yl moiety (Ilić et al., 2011).

N-Amination and Oxidation Studies

Studies on N-amination and oxidation of fused imidazoles and triazoles have been conducted, which include derivatives related to the N-benzyl-N-methyl compound. These studies provide insights into the chemical transformations and potential applications of these compounds in various fields, including medicinal chemistry (Glover & Rowbottom, 1976).

Synthesis and Stability Analysis

Research on the synthesis of novel triazolo-pyrimidine derivatives, including N-benzyl-N-methyl compounds, has been conducted. This involves oxidative cyclization and Dimroth rearrangement processes. These studies provide valuable information on the stability and synthetic pathways of such compounds (Salgado et al., 2011).

Structural Analysis and Theoretical Calculations

In-depth structural analysis and density functional theory calculations have been performed on pyridazine analogs of N-benzyl-N-methyl compounds. These studies aid in understanding the molecular structure, interactions, and potential applications of these compounds in pharmaceutical chemistry (Sallam et al., 2021).

Anticonvulsant Activity

Some derivatives of this compound have been synthesized and tested for anticonvulsant activity. This indicates potential applications of these compounds in the treatment of seizures and related neurological conditions (Kelley et al., 1995).

Mechanism of Action

The mechanism of action of triazole compounds often involves binding to enzymes or receptors in biological systems . This can result in a variety of biological activities, depending on the specific enzyme or receptor targeted .

Safety and Hazards

While some triazoles are used as medications, others can have toxic effects. For example, some triazoles have been associated with hepatotoxicity and hormonal problems . Therefore, careful consideration must be given to the safety and potential hazards of these compounds.

Future Directions

The future of triazole research lies in the development of new synthetic methods and the discovery of new biological activities . This includes the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Properties

IUPAC Name

N-benzyl-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-20(9-13-5-3-2-4-6-13)14-10-21(11-14)16-8-7-15-18-17-12-22(15)19-16/h2-8,12,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCACXKOFCKOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.